molecular formula C6H7N3O B2920230 (2E)-3-(1H-imidazol-2-yl)prop-2-enamide CAS No. 1000568-69-3

(2E)-3-(1H-imidazol-2-yl)prop-2-enamide

Cat. No.: B2920230
CAS No.: 1000568-69-3
M. Wt: 137.142
InChI Key: PCLRNQYQHPROMR-OWOJBTEDSA-N
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Description

(2E)-3-(1H-imidazol-2-yl)prop-2-enamide is an organic compound characterized by the presence of an imidazole ring attached to a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1H-imidazol-2-yl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1H-imidazole and propenamide.

    Condensation Reaction: The imidazole ring is introduced to the propenamide through a condensation reaction, often facilitated by a base such as sodium hydroxide or potassium carbonate.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient synthesis and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or the propenamide moiety are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the imidazole ring or the propenamide moiety.

    Reduction: Reduced forms of the compound, often with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Chemistry:

    Catalysis: this compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a valuable tool in biochemical research.

Medicine:

    Drug Development: Due to its structural features, this compound is explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of (2E)-3-(1H-imidazol-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The propenamide moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (2E)-3-(1H-imidazol-2-yl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    (2E)-3-(1H-imidazol-2-yl)prop-2-enol: Similar structure but with a hydroxyl group instead of an amide.

Uniqueness:

    Functional Group: The presence of the amide group in (2E)-3-(1H-imidazol-2-yl)prop-2-enamide distinguishes it from its analogs, influencing its reactivity and applications.

    Applications: The specific combination of the imidazole ring and the propenamide moiety makes this compound particularly useful in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-3-(1H-imidazol-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-5(10)1-2-6-8-3-4-9-6/h1-4H,(H2,7,10)(H,8,9)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLRNQYQHPROMR-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C=CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N1)/C=C/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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